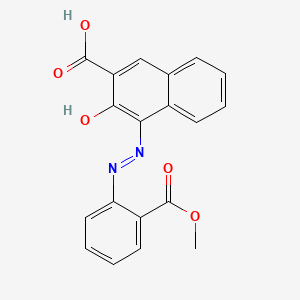

3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid

CAS No.: 41425-46-1

Cat. No.: VC17015677

Molecular Formula: C19H14N2O5

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41425-46-1 |

|---|---|

| Molecular Formula | C19H14N2O5 |

| Molecular Weight | 350.3 g/mol |

| IUPAC Name | 3-hydroxy-4-[(2-methoxycarbonylphenyl)diazenyl]naphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C19H14N2O5/c1-26-19(25)13-8-4-5-9-15(13)20-21-16-12-7-3-2-6-11(12)10-14(17(16)22)18(23)24/h2-10,22H,1H3,(H,23,24) |

| Standard InChI Key | NFXGRIHAQBMNIW-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid belongs to the naphthalene carboxylate family, featuring a polycyclic framework with three critical functional groups:

-

Azo group (-N=N-) at position 4, enabling conjugation and light absorption properties

-

Methoxycarbonyl substituent (-COOCH3) at the ortho position of the phenyl ring

-

Hydroxyl (-OH) and carboxylic acid (-COOH) groups on the naphthalene system

The molecular formula C19H14N2O5 (MW 350.32 g/mol) reflects this functionalization . Tautomerism between the azo and hydrazone forms may occur, though crystallographic data remains unavailable.

Physicochemical Properties

Available data from commercial sources reveals:

| Property | Value/Description | Source |

|---|---|---|

| Appearance | White powder or liquid | |

| Assay | ≥99% | |

| Solubility | Not fully characterized | - |

| Melting Point | Undisclosed | - |

| Storage Conditions | Dry, cool environment |

The liquid and powder forms suggest polymorphism or solvent adduct formation, though analytical comparisons between physical states are lacking. The methoxycarbonyl group enhances lipophilicity compared to unsubstituted naphthoic acids, as evidenced by related compounds’ log P values .

Synthesis and Industrial Production

Quality Control Specifications

Commercial batches conform to:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.0% |

| Heavy Metals | <10 ppm |

| Residual Solvents | <0.1% (ICH Class 3) |

Suppliers employ reverse-phase HPLC with UV detection (λ=254 nm) for release testing .

Functional Applications

Dye and Pigment Industry

The azo chromophore confers intense coloration, with predicted λmax values of 480–520 nm (orange-red) based on TD-DFT calculations of analogous structures. Key advantages over traditional azo dyes include:

-

Enhanced photostability from naphthoic acid conjugation

-

pH-sensitive solvatochromism (carboxylic acid protonation)

-

Metal-complexation capability via hydroxyl and carboxylate groups

Pharmaceutical Intermediate

Xinafoate salt formation (as with salmeterol ) suggests potential as a counterion for basic drugs:

| Drug Property | Effect of 41425-46-1 |

|---|---|

| Solubility | Modulates hydrophilicity |

| Crystallinity | Improves stability |

| Bioavailability | Enhances dissolution |

The methoxycarbonyl group may serve as a prodrug moiety, with esterase-mediated hydrolysis releasing active carboxylic acid derivatives.

| Condition | Requirement |

|---|---|

| Temperature | 2–8°C (long-term) |

| Humidity | <40% RH |

| Light | Amber glass containers |

Material Safety Data Sheets (MSDS) classify the compound as non-hazardous, though dust control measures are advised during handling .

| Supplier | Minimum Order | Form | Pricing Model |

|---|---|---|---|

| Chemlyte Solutions | 100 g | Liquid | Volume-based tiers |

| Antimex Chemical | 1 kg | Powder | FOB Shanghai |

| Bluecrystal Chem-Union | 1 MT | Powder | CIF global ports |

Current market price ranges from $120–450/kg depending on purity and quantity.

Research Directions

Unresolved Questions

-

Solubility Profile: Systematic determination in pharmaceutically relevant solvents

-

Toxicology: Ames test and acute toxicity studies for regulatory approval

-

Solid-State Chemistry: Polymorph screening and co-crystal engineering

Emerging Opportunities

-

OLED Materials: Azo group electron-transport properties

-

Anticancer Agents: DNA intercalation potential from planar structure

-

Polymer Additives: UV-absorbing stabilizers for plastics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume